- Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine, Organic Process Research & Development, 2018, 22(2), 241-246

Cas no 915948-98-0 (azetidin-1-yl-(5-chloropyrazin-2-yl)methanone)

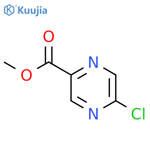

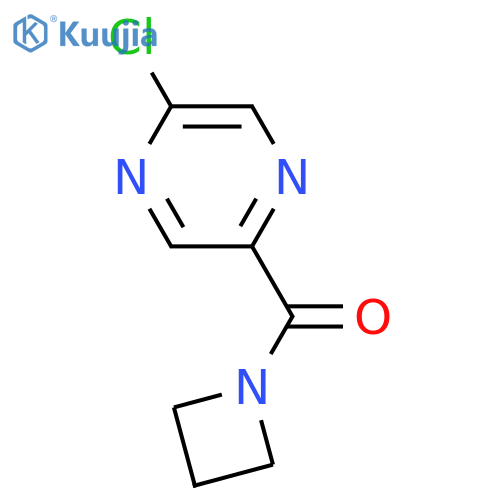

L'azetidin-1-il-(5-cloropirazin-2-il)metanone è un composto eterociclico di interesse chimico-farmaceutico, caratterizzato dalla presenza di un nucleo azetidinico e di un gruppo pirazinico clorurato. La sua struttura molecolare lo rende particolarmente utile come intermedio nella sintesi di molecole biologicamente attive, grazie alla reattività del gruppo carbonilico e alla stabilità del sistema azetidinico. La presenza del cloro in posizione 5 sul pirazina conferisce proprietà elettron-attrattrici, influenzando la reattività del composto in reazioni di sostituzione o accoppiamento. Questo derivato è spesso impiegato in ricerche per lo sviluppo di nuovi farmaci, in particolare nel campo degli agenti antimicrobici o modulatori del sistema nervoso centrale, grazie alla sua capacità di interagire con target proteici specifici.

915948-98-0 structure

Nome del prodotto:azetidin-1-yl-(5-chloropyrazin-2-yl)methanone

Numero CAS:915948-98-0

MF:C8H8ClN3O

MW:197.621620178223

MDL:MFCD26394902

CID:786935

azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Proprietà chimiche e fisiche

Nomi e identificatori

-

- Methanone, 1-azetidinyl(5-chloro-2-pyrazinyl)-

- 2-(azetidin-1-ylcarbonyl)-5-chloropyrazine

- azetidin-1-yl-(5-chloropyrazin-2-yl)methanone

- 1-Azetidinyl(5-chloro-2-pyrazinyl)methanone (ACI)

- 5-[(Azetidin-1-yl)carbonyl]-2-chloropyrazine

- Azetidin-1-yl(5-chloropyrazin-2-yl)methanone

-

- MDL: MFCD26394902

- Inchi: 1S/C8H8ClN3O/c9-7-5-10-6(4-11-7)8(13)12-2-1-3-12/h4-5H,1-3H2

- Chiave InChI: WIFSSWYPPHSSIV-UHFFFAOYSA-N

- Sorrisi: O=C(N1CCC1)C1C=NC(Cl)=CN=1

Proprietà calcolate

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 13

- Conta legami ruotabili: 2

azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM168300-250mg |

azetidin-1-yl(5-chloropyrazin-2-yl)methanone |

915948-98-0 | 95% | 250mg |

$*** | 2023-05-29 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4532-250MG |

azetidin-1-yl-(5-chloropyrazin-2-yl)methanone |

915948-98-0 | 97% | 250MG |

¥ 1,716.00 | 2023-04-13 | |

| Alichem | A099001633-1g |

Azetidin-1-yl(5-chloropyrazin-2-yl)methanone |

915948-98-0 | 95% | 1g |

$721.14 | 2023-08-31 | |

| eNovation Chemicals LLC | D711091-5G |

azetidin-1-yl-(5-chloropyrazin-2-yl)methanone |

915948-98-0 | 97% | 5g |

$2420 | 2024-07-21 | |

| Chemenu | CM168300-1g |

azetidin-1-yl(5-chloropyrazin-2-yl)methanone |

915948-98-0 | 95% | 1g |

$776 | 2024-07-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4532-10 G |

azetidin-1-yl-(5-chloropyrazin-2-yl)methanone |

915948-98-0 | 97% | 10g |

¥ 21,450.00 | 2021-05-07 | |

| Chemenu | CM168300-500mg |

azetidin-1-yl(5-chloropyrazin-2-yl)methanone |

915948-98-0 | 95% | 500mg |

$521 | 2023-03-07 | |

| Chemenu | CM168300-25g |

azetidin-1-yl(5-chloropyrazin-2-yl)methanone |

915948-98-0 | 95% | 25g |

$6403 | 2022-08-30 | |

| 1PlusChem | 1P01ECA2-5g |

Azetidin-1-yl(5-chloropyrazin-2-yl)methanone |

915948-98-0 | 95% | 5g |

$2315.00 | 2024-04-20 | |

| A2B Chem LLC | AX47914-5g |

Azetidin-1-yl(5-chloropyrazin-2-yl)methanone |

915948-98-0 | 95% | 5g |

$2176.00 | 2024-07-18 |

azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C

1.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C

1.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C

2.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C

2.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C

2.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C

2.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C

Riferimento

- Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine, Organic Process Research & Development, 2018, 22(2), 241-246

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: Water ; 30 min, rt; 30 min, 30 °C

2.1 Reagents: Sodium hydroxide Solvents: Water ; < 10 °C; 6 h, 100 °C; 100 °C → 60 °C

2.2 Solvents: Water ; 60 °C → 10 °C

2.3 Reagents: Sulfuric acid Solvents: Water ; pH 2

3.1 Reagents: Sulfolane Solvents: Toluene ; 2.5 h, 150 °C; 150 °C → 70 °C

3.2 Reagents: Sodium hydroxide Solvents: Water

3.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5, 45 °C → 75 °C; 90 min, 75 °C

4.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C

5.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C

5.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C

2.1 Reagents: Sodium hydroxide Solvents: Water ; < 10 °C; 6 h, 100 °C; 100 °C → 60 °C

2.2 Solvents: Water ; 60 °C → 10 °C

2.3 Reagents: Sulfuric acid Solvents: Water ; pH 2

3.1 Reagents: Sulfolane Solvents: Toluene ; 2.5 h, 150 °C; 150 °C → 70 °C

3.2 Reagents: Sodium hydroxide Solvents: Water

3.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5, 45 °C → 75 °C; 90 min, 75 °C

4.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C

5.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C

5.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C

Riferimento

- Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine, Organic Process Research & Development, 2018, 22(2), 241-246

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Lithium chloride Solvents: Dimethylformamide , Acetonitrile ; 5 h, rt → 160 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt

2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 2 h, rt

2.2 Reagents: Triethylamine Solvents: Dichloromethane ; 72 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt

2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 2 h, rt

2.2 Reagents: Triethylamine Solvents: Dichloromethane ; 72 h, rt

Riferimento

- Property based optimisation of glucokinase activators - discovery of the phase IIb clinical candidate AZD1656, MedChemComm, 2012, 3(9), 1077-1081

Metodo di produzione 5

Condizioni di reazione

1.1 Catalysts: Tetrabutylammonium chloride Solvents: Toluene ; rt → 73 °C

1.2 Reagents: Thionyl chloride ; 60 min, 73 °C; 4 h, 73 °C

2.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C

2.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C

1.2 Reagents: Thionyl chloride ; 60 min, 73 °C; 4 h, 73 °C

2.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C

2.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C

Riferimento

- Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine, Organic Process Research & Development, 2018, 22(2), 241-246

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Sulfolane Solvents: Toluene ; 2.5 h, 150 °C; 150 °C → 70 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5, 45 °C → 75 °C; 90 min, 75 °C

2.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C

3.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C

3.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5, 45 °C → 75 °C; 90 min, 75 °C

2.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C

3.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C

3.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C

Riferimento

- Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine, Organic Process Research & Development, 2018, 22(2), 241-246

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Water ; < 10 °C; 6 h, 100 °C; 100 °C → 60 °C

1.2 Solvents: Water ; 60 °C → 10 °C

1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2

2.1 Reagents: Sulfolane Solvents: Toluene ; 2.5 h, 150 °C; 150 °C → 70 °C

2.2 Reagents: Sodium hydroxide Solvents: Water

2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5, 45 °C → 75 °C; 90 min, 75 °C

3.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C

4.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C

4.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C

1.2 Solvents: Water ; 60 °C → 10 °C

1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2

2.1 Reagents: Sulfolane Solvents: Toluene ; 2.5 h, 150 °C; 150 °C → 70 °C

2.2 Reagents: Sodium hydroxide Solvents: Water

2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5, 45 °C → 75 °C; 90 min, 75 °C

3.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C

4.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C

4.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C

Riferimento

- Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine, Organic Process Research & Development, 2018, 22(2), 241-246

azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Raw materials

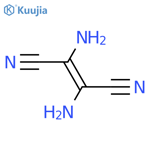

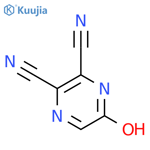

- 2,3-diaminobut-2-enedinitrile

- 5-chloropyrazine-2-carbonyl chloride

- Methyl 5-chloropyrazine-2-carboxylate

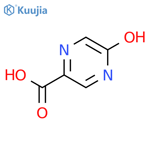

- 5-Hydroxypyrazine-2-carboxylic acid

- Sodium 1,6-Dihydro-6-oxo-2,3-pyrazinedicarboxylate

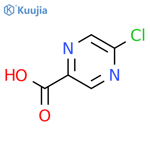

- 5-Chloropyrazine-2-carboxylic acid

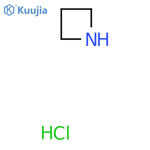

- Azetidine hydrochloride

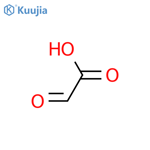

- 2-oxoacetic acid

- 6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile

azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Preparation Products

azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Letteratura correlata

-

Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698

-

Taeil Shin,Minjun Kim,Younjae Jung,Sung June Cho,Hyunwoo Kim,Hyunjoon Song Chem. Commun., 2020,56, 14404-14407

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176

915948-98-0 (azetidin-1-yl-(5-chloropyrazin-2-yl)methanone) Prodotti correlati

- 879345-64-9(1-(1-benzyl-1H-pyrazole-4-carbonyl)-4-(2-phenylethenesulfonyl)piperazine)

- 1267260-82-1(3,4-difluoro-N-2-hydroxy-2-(thiophen-2-yl)ethylbenzamide)

- 1864056-41-6(2-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride)

- 5776-96-5(5-(1-benzofuran-2-yl)-1,2-oxazol-3-ylmethanol)

- 1292324-66-3((4R)-4-aminopyrrolidin-2-one)

- 2171688-24-5(1-{8-azabicyclo3.2.1octan-3-yl}azetidine-2-carboxamide)

- 1147413-51-1(1-(2-Methoxyphenyl)-4-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperazine)

- 1207055-10-4(methyl 3-(4-methylthiophene-2-amido)adamantane-1-carboxylate)

- 1361811-70-2(3-(Aminomethyl)-4-(difluoromethyl)-5-(trifluoromethyl)pyridine-2-methanol)

- 389073-24-9(ethyl 4-(2-{[5-(4-benzoylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:915948-98-0)azetidin-1-yl-(5-chloropyrazin-2-yl)methanone

Purezza:99%

Quantità:1g

Prezzo ($):585.0